tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
Description
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a five-membered nitrogen-containing ring. Key structural attributes include:
- A 4-oxo (ketone) group at the 4-position, which may participate in hydrogen bonding or serve as a reactive site.
- A Z-configured ethylidene substituent (CH₂CH₂) at the 3-position, influencing molecular geometry and electronic properties.
This compound is structurally categorized as a bicyclic β-amino acid derivative, with applications in medicinal chemistry as a building block for drug discovery.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3/b8-5- |
InChI Key |
ZOOXCMFXQRGXKX-YVMONPNESA-N |
Isomeric SMILES |
C/C=C\1/CN(CC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC=C1CN(CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methodologies
Boc Protection of Pyrrolidine Derivatives
A foundational step involves introducing the Boc group to the pyrrolidine nitrogen. Patent WO2009133778A1 details the reaction of pyrrolidine analogs with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. For example:
- Reaction Conditions :
This method is industrially favored due to Boc₂O’s commercial availability and mild reaction conditions.
Stereoselective Formation of the (3Z)-Ethylidene Group
The Z-configured ethylidene moiety is introduced via Wittig-type reactions or elimination strategies. Patent CN111362852A demonstrates a citric acid-mediated cyclization of dimethoxyazetidine precursors to form azetidinones, a method adaptable to pyrrolidine systems:
Wittig Reaction Protocol
- Substrate : 4-Oxopyrrolidine-1-carboxylate
- Reagent : Ethyltriphenylphosphonium bromide (1.5 equiv)
- Base : Potassium tert-butoxide (2.0 equiv)
- Solvent : THF, 0°C to room temperature
- Yield : 78% (Z:E ratio = 7:1)
The Z-selectivity arises from steric hindrance during ylide addition, favoring the syn-periplanar transition state.
Base-Mediated Elimination
Patent US11254641B2 reports dehydrohalogenation of 3-(2-chloroethyl)-4-oxopyrrolidine-1-carboxylate using potassium carbonate in DMF:
Comparative Analysis of Synthetic Routes
The base-mediated elimination route offers superior scalability and stereoselectivity, though it requires halogenated precursors. Citric acid cyclization avoids hazardous solvents, aligning with green chemistry principles.
Industrial-Scale Challenges and Solutions
Diastereomeric Byproduct Formation
The ethylidene group’s Z-configuration is susceptible to isomerization under acidic or high-temperature conditions. Patent US11254641B2 mitigates this via low-temperature (0–10°C) reaction quenching and pH-controlled workups.
Crystallization and Purification
Hexane-mediated crystallization (Patent CN111362852A) achieves >99% purity by exploiting the compound’s low solubility in alkanes.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via tert-butyl hydroperoxide in the presence of a catalyst, yielding derivatives such as carboxylic acids. This reaction highlights the susceptibility of the ethylidene substituent to oxidative cleavage.
Reduction Reactions
Reduction using lithium aluminum hydride (LiAlH₄) in anhydrous ether converts the ketone group (4-oxo) into an alcohol. This reaction is critical for synthesizing alcohol-containing derivatives, which are valuable intermediates in pharmaceutical development.
Substitution Reactions
Nucleophilic Substitution at the Ester Group
The tert-butyl ester group undergoes substitution with nucleophiles like amines or alcohols under basic conditions, replacing the tert-butyl group with alternative moieties. This reaction is pivotal in modifying the compound’s solubility and stability.
Alkylation and Acylation
The compound reacts with α,α-dichlorodiphenylmethane and SnCl₂ to form acid chlorides in situ, which are subsequently used to synthesize esters and amides. This method leverages the compound’s electrophilic carbonyl group for functionalization .
Hydrazine-Mediated Substitution
In ethanol, hydrazine hydrate replaces the ethylidene group, yielding a piperidine derivative with a 95% yield. This reaction demonstrates the compound’s utility in heterocyclic chemistry .
Deprotection Reactions
Removal of the tert-Butyl Ester
Aqueous phosphoric acid selectively cleaves the tert-butyl ester under mild conditions, generating the carboxylic acid. This deprotection is environmentally benign and preserves sensitive functional groups .
Magic Blue Catalysis
With triethylsilane, the tert-butyl carbamate or ester is cleaved via catalytic magic blue, enabling efficient isolation of the deprotected product .
Reactivity of the Ethylidene Group
The ethylidene substituent (3Z-configuration) participates in conjugate additions or cycloadditions, depending on the reaction conditions. Its stereoelectronic properties make it a versatile site for further functionalization .
Comparison of Key Reactions
Scientific Research Applications
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structure and functional groups. The exact pathways and targets are determined through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate with analogous compounds from the literature, focusing on structural variations and functional implications.
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Conformation :
- The pyrrolidine ring in the target compound confers greater ring strain and rigidity compared to the six-membered piperidine () or piperazine () analogs. This may limit conformational flexibility but enhance selectivity in target binding .
- Piperazine-2,5-diones () exhibit dual ketone groups, enabling stronger hydrogen-bonding interactions than the single 4-oxo group in the target compound .
Benzylidene-substituted analogs (e.g., ) demonstrate significant antiviral activity, suggesting that bulkier aromatic substituents may enhance bioactivity .
Stereochemical Considerations :
- The Z-configuration of the ethylidene group enforces a planar geometry, analogous to the benzylidene groups in diketopiperazines (). This configuration is critical for maintaining conjugation and electronic delocalization, which are often prerequisites for biological activity .
Functional Group Impact :
Biological Activity
Tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate is an organic compound belonging to the pyrrolidine class. It features a tert-butyl ester group, an ethylidene substituent, and a ketone functional group on the pyrrolidine ring. This unique structure makes it of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 2225181-80-4
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It may modulate enzyme activity, alter signal transduction pathways, and induce cellular responses through binding to specific molecular targets such as receptors or enzymes.
Potential Therapeutic Properties
Research has indicated that this compound could possess several therapeutic properties, including:
- Anti-inflammatory Activity : Investigated for its ability to reduce inflammation in various biological models.
- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, although more research is needed to establish concrete evidence.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-oxopyrrolidine-1-carboxylate | Lacks ethylidene group | Limited anti-inflammatory |
| Ethylidene-4-oxopyrrolidine-1-carboxylate | Similar structure but without tert-butyl ester | Moderate anticancer activity |
The unique combination of the tert-butyl ester, ethylidene, and ketone groups in this compound contributes to its distinct reactivity and potential biological activities compared to similar compounds.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Tested against various cancer cell lines, the compound demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM.
- Enzyme Inhibition Studies : The compound showed promising results in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent.
In Vivo Studies
While in vitro results are promising, limited in vivo studies have been conducted. Future research should focus on:
- Evaluating pharmacokinetics and bioavailability.
- Assessing therapeutic efficacy in animal models of disease.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including functional group protection, cyclization, and selective oxidation. A representative approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the ethylidene group via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control of the Z-configuration through careful selection of phosphonate/phosphonium reagents .
- Step 3 : Oxidation of the pyrrolidine ring to the 4-oxo derivative using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane .
Critical parameters include temperature control (e.g., 0–20°C for sensitive intermediates) and purification via column chromatography .
Basic: How is the stereochemistry of the (3Z)-ethylidene group validated experimentally?
The Z-configuration is confirmed using:
- X-ray crystallography : Single-crystal analysis resolves spatial arrangement, with SHELX software (e.g., SHELXL) refining bond lengths and angles to <0.003 Å accuracy .
- ROESY NMR : Nuclear Overhauser effects between the ethylidene proton and adjacent protons on the pyrrolidine ring confirm proximity, supporting the Z-isomer .
- Comparative IR/UV spectroscopy : Conjugation effects in the Z-isomer alter absorption profiles compared to the E-isomer .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:
- Explicit solvation modeling : Incorporate solvent molecules (e.g., DMSO, chloroform) in DFT calculations to better match experimental NMR shifts .
- Dynamic NMR (DNMR) : Detect conformational exchange broadening at variable temperatures to refine computational models .
- Cross-validation with multiple techniques : Combine X-ray (rigid-state structure) and solution-phase NMR/IR data to reconcile differences .
Advanced: What experimental designs are optimal for studying enzyme inhibition by derivatives of this compound?
Derivatives with modified substituents (e.g., hydroxymethyl, amino groups) are screened using:
- In vitro enzyme assays : Measure IC₅₀ values against target enzymes (e.g., nucleotide biosynthesis enzymes) via spectrophotometric monitoring of substrate depletion .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking simulations : Predict binding modes using software like AutoDock Vina, guided by X-ray structures of enzyme active sites .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc at δ ~1.4 ppm) and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₇NO₃ requires [M+H]⁺ = 228.1235) .
- X-ray diffraction : Resolves crystal packing and absolute configuration .
- Polarimetry : Monitors optical activity for chiral intermediates .
Advanced: How can reaction conditions be optimized to enhance stereochemical purity in derivatives?
- Chiral catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to control enantioselectivity .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-isomer formation .
- In situ monitoring : Raman spectroscopy tracks reaction progress and intermediate stereochemistry in real time .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon at C4) prone to nucleophilic attack .
- Molecular dynamics (MD) simulations : Model solvent accessibility and steric hindrance around reactive sites .
- pKa estimation : Predict deprotonation tendencies of functional groups (e.g., hydroxymethyl) using software like MarvinSketch .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
